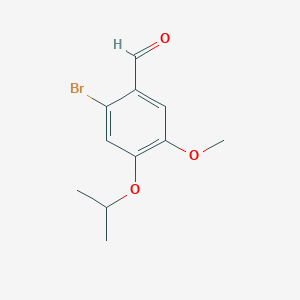

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

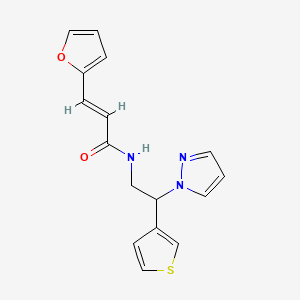

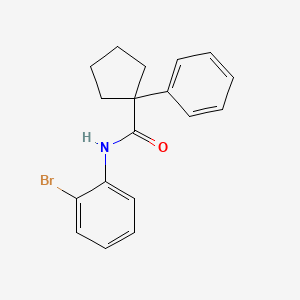

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is a chemical compound with the molecular formula C11H13BrO3 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is represented by the InChI code1S/C11H13BrO3/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-7H,1-3H3 . Physical And Chemical Properties Analysis

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is a solid at room temperature . It has a molecular weight of 273.13 .Scientific Research Applications

Synthesis and Chemical Properties

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is involved in various synthetic pathways, contributing to the formation of complex organic compounds. For instance, a study detailed the synthesis of Methyl 4-Bromo-2-methoxybenzoate from a related compound, 4-bromo-2-fluorotoluene, through a sequence of bromination, hydrolysis, cyanidation, methoxylation, and esterification, highlighting the compound's utility in multistep organic synthesis (Chen Bing-he, 2008). Furthermore, the compound's structural features, such as the bromo and methoxy groups, facilitate various chemical reactions, including bromination, as demonstrated in the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde from 3-hydroxybenzaldehyde, showcasing its reactivity and potential for chemical transformations (W. V. Otterlo et al., 2004).

Antioxidant Activity

Derivatives of 2-Bromo-4-isopropoxy-5-methoxybenzaldehyde have been synthesized and assessed for their antioxidant properties. One study synthesized chalcone derivatives from halogenated vanillin and evaluated their antioxidant activity. The derivatives, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, demonstrated notable antioxidant potential, showcasing the relevance of bromo-methoxybenzaldehyde derivatives in the field of antioxidants and potentially in pharmacology (Chairul Rijal et al., 2022).

Spectroscopic and Structural Analysis

The compound and its derivatives have been subjects of extensive spectroscopic and structural analyses to understand their molecular and electronic structures. Spectroscopic studies, including FT-IR, FT-Raman, NBO, HOMO-LUMO, and NMR analyses, have been conducted on similar compounds like 5-bromo-2-methoxybenzaldehyde to elucidate their structural features, stability, and electronic properties (V. Balachandran et al., 2013).

Medicinal Chemistry and Drug Synthesis

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is integral in the synthesis of intermediates crucial for drug discovery. For instance, 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, was synthesized from a related compound, showcasing the role of bromo-methoxybenzaldehyde derivatives in the development of medicinal compounds (K. Nishimura & T. Saitoh, 2016).

Safety And Hazards

properties

IUPAC Name |

2-bromo-5-methoxy-4-propan-2-yloxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFFYUCCWAIAQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)Br)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid](/img/structure/B2607090.png)

![N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2607092.png)

![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2607093.png)

![2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid](/img/structure/B2607100.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2607101.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)

![methyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2607104.png)